molecular formula C15H17NO2S B14001372 Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- CAS No. 77422-78-7

Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]-

Cat. No.: B14001372
CAS No.: 77422-78-7
M. Wt: 275.4 g/mol
InChI Key: DYWZPXCKBHSLBQ-UHFFFAOYSA-N
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Description

Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- is an organic compound with the molecular formula C15H17NO2S. It is known for its unique structure, which includes a benzenamine core substituted with two methoxy groups at positions 2 and 6, and a phenylthio-methyl group at position 4. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- typically involves the reaction of 2,6-dimethoxyaniline with a phenylthio-methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- involves its interaction with specific molecular targets and pathways. For instance, its phenylthio-methyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- is unique due to the presence of the phenylthio-methyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not possible with other similar compounds .

Properties

CAS No.

77422-78-7

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

2,6-dimethoxy-4-(phenylsulfanylmethyl)aniline

InChI

InChI=1S/C15H17NO2S/c1-17-13-8-11(9-14(18-2)15(13)16)10-19-12-6-4-3-5-7-12/h3-9H,10,16H2,1-2H3

InChI Key

DYWZPXCKBHSLBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1N)OC)CSC2=CC=CC=C2

Origin of Product

United States

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